5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Catalog No.
S3010644
CAS No.
852706-13-9
M.F
C9H12N2O3S2
M. Wt
260.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Morpholine-4-sulfonyl)pyridine-2-thiol

CAS Number

852706-13-9

Product Name

5-(Morpholine-4-sulfonyl)pyridine-2-thiol

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.33

InChI

InChI=1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)8-1-2-9(15)10-7-8/h1-2,7H,3-6H2,(H,10,15)

InChI Key

VCNXVLIMLQVVFT-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CNC(=S)C=C2

solubility

not available

Application in Medicinal Chemistry

Specific Scientific Field: The compound “5-(Morpholine-4-sulfonyl)pyridine-2-thiol” is used in the field of Medicinal Chemistry .

Summary of the Application: This compound is used in the synthesis of novel Thiazolo[5,4-b]Pyridine Derivatives which are potent Phosphoinositide 3-Kinase Inhibitors . These inhibitors play a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important in the study of cancer .

Methods of Application or Experimental Procedures: A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .

Results or Outcomes Obtained: The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Application in Pyrrolidine Drug Discovery

Specific Scientific Field: This compound could potentially be used in the field of Pyrrolidine Drug Discovery .

Summary of the Application: The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application or Experimental Procedures: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Results or Outcomes Obtained: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Application in Triazine and Tetrazine Synthesis

Specific Scientific Field: This compound could potentially be used in the field of Triazine and Tetrazine Synthesis .

Summary of the Application: The molecules possessing triazine and tetrazine moieties belong to a special class of heterocyclic compounds. Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .

Results or Outcomes Obtained: Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

5-(Morpholine-4-sulfonyl)pyridine-2-thiol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a thiol group and a morpholine sulfonyl moiety. Its molecular formula is C₉H₁₂N₂O₃S₂, and it has a molecular weight of 260.33 g/mol . The compound exhibits properties typical of thiols, including the presence of a sulfur atom bonded to a hydrogen atom, which contributes to its reactivity and biological activity.

Due to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, potentially reacting with electrophiles such as alkyl halides.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: It may also undergo condensation reactions with aldehydes or ketones to form thioethers or other sulfur-containing compounds.

These reactions can lead to the synthesis of various derivatives that may possess different biological activities or chemical properties.

The biological activity of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol is notable in pharmacological contexts. Compounds containing thiol groups are often associated with antioxidant properties, and this particular compound has shown potential in various biological assays. It may exhibit:

  • Antimicrobial Activity: Thiols can interact with microbial enzymes, potentially inhibiting their function.
  • Antioxidant Properties: The compound may scavenge free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition: Its sulfonyl group may enhance binding affinity to specific enzymes, making it useful in drug design.

The synthesis of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol typically involves several steps:

  • Formation of Pyridine Derivative: Starting from commercially available pyridine compounds, a suitable precursor is selected.
  • Introduction of Thiol Group: A thiol group is introduced through nucleophilic substitution or reduction methods.
  • Sulfonylation: The morpholine sulfonyl moiety is added using sulfonyl chlorides or similar reagents.

Various methodologies can be employed depending on the desired yield and purity of the final product .

5-(Morpholine-4-sulfonyl)pyridine-2-thiol has several applications in different fields:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting various diseases due to its biological activities.
  • Biochemical Studies: Used in proteomics and enzyme inhibition studies to explore mechanisms of action and interactions within biological systems .
  • Material Science: Potential applications in creating new materials with specific electronic or chemical properties.

Interaction studies involving 5-(Morpholine-4-sulfonyl)pyridine-2-thiol often focus on its binding affinity to biological targets. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its effect on cell viability, enzyme activity, and other biochemical pathways.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

5-(Morpholine-4-sulfonyl)pyridine-2-thiol shares structural features with several other compounds. Here are some similar compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
2-PyridinethiolContains a thiol group on a pyridine ringKnown for its strong chelating properties
4-MorpholinothiazoleThiazole ring instead of pyridineExhibits distinct antimicrobial activity
5-(Amino)-pyridine-2-thiolAmino group additionPotential for increased solubility and reactivity
3-MorpholinopropanamideMorpholine attached to an amideShows promise in anti-cancer drug development

The uniqueness of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol lies in its specific combination of the morpholine sulfonyl group and the pyridine thiol structure, which may confer distinct biological activities not observed in other similar compounds.

The historical trajectory of sulfonyl pyridine thiols is rooted in the broader exploration of pyridine derivatives and sulfur-containing compounds. Pyridine chemistry gained momentum in the early 20th century, with 2-mercaptopyridine’s first synthesis in 1931 via reaction of 2-chloropyridine with calcium hydrogen sulfide. This established foundational methods for introducing thiol groups to heteroaromatic systems. The subsequent development of sulfonation techniques, such as the use of chlorosulfonic acid in the mid-20th century, enabled precise functionalization of pyridine rings at specific positions.

The integration of morpholine into sulfonyl pyridine frameworks emerged later, driven by the need to modulate solubility and electronic properties. Morpholine’s electron-donating nature counterbalances the sulfonyl group’s electron-withdrawing effects, creating a push-pull system that stabilizes transition states in substitution reactions. The specific synthesis of 5-(morpholine-4-sulfonyl)pyridine-2-thiol in 2005 marked a milestone, as it combined these elements into a single scaffold with orthogonal reactive sites.

Significance in Synthetic Organic Chemistry

This compound’s significance arises from its dual functionality:

  • Thiol Group Reactivity: The pyridine-2-thiol moiety undergoes oxidation to disulfides, participates in nucleophilic substitutions, and forms stable metal complexes. Recent studies utilizing sterically hindered analogs have enabled direct observation of sulfenic acid (RSOH) intermediates during peroxide-mediated oxidations.
  • Sulfonyl Group Effects: The morpholine-4-sulfonyl substituent enhances solubility in polar aprotic solvents while directing electrophilic substitutions to specific ring positions. For example, the sulfonyl group deactivates the pyridine ring toward electrophilic attack but activates it toward nucleophilic substitutions at the 4-position.

Table 1: Key Properties of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₂N₂O₃S₂
Molecular Weight260.3 g/mol
CAS Number852706-13-9
TautomerizationThiol-thione equilibrium dependent on solvent
Oxidation ProductsSulfinic acids, sulfonic acids, disulfides

Research Evolution and Current Landscape

Early research focused on synthetic accessibility, with the 2005 synthesis employing thiourea-mediated thiolation of 5-(morpholine-4-sulfonyl)-2-chloropyridine. Advances in catalytic amination, particularly palladium-catalyzed couplings, later enabled more efficient introduction of the morpholine group. Contemporary studies leverage this compound’s unique structure to investigate:

  • Singlet Oxygen Reactions: Steric hindrance from the morpholine group alters reaction pathways, favoring sulfenyl hydroperoxide (RSOOH) intermediates over disulfides when reacting with singlet oxygen.
  • Computational Modeling: Density functional theory (DFT) analyses predict that the morpholine sulfonyl group lowers the LUMO energy at the thiol sulfur, enhancing its nucleophilicity by 12–15% compared to unsubstituted pyridine thiols.

Theoretical Frameworks in Sulfonylpyridine Research

Two dominant theoretical models explain this compound’s behavior:

  • Frontier Molecular Orbital (FMO) Theory: The sulfonyl group withdraws electron density via inductive effects, raising the HOMO energy of the thiol group and facilitating oxidative processes. Conversely, morpholine’s electron donation through resonance partially offsets this effect, creating a tunable electronic landscape.
  • Hard-Soft Acid-Base (HSAB) Principles: The soft thiol sulfur preferentially reacts with soft electrophiles (e.g., alkyl halides) rather than hard electrophiles like protons. This selectivity is exploited in multi-step syntheses where sequential functionalization is required.

Mechanistic Insight: In reactions with hydrogen peroxide, the thiol group undergoes stepwise oxidation to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids, with a persistent sulfenic acid (RSOH) intermediate detected via ¹⁹F NMR in sterically hindered analogs. This contrasts with unsubstituted thiols, which rapidly dimerize to disulfides, underscoring the morpholine sulfonyl group’s role in stabilizing reactive intermediates.

Retrosynthetic Analysis Approaches

Retrosynthetic dissection of 5-(morpholine-4-sulfonyl)pyridine-2-thiol reveals three critical disconnections:

  • Sulfonamide bond cleavage between the pyridine sulfonyl group and morpholine, suggesting a coupling between pyridine-5-sulfonyl chloride and morpholine.
  • Thiol group introduction at the pyridine 2-position, potentially via nucleophilic substitution or protection-deprotection strategies.
  • Regioselective sulfonylation at the pyridine 5-position, requiring directing groups or dearomatization tactics to overcome the inherent electronic challenges of pyridine functionalization [1] [5].

This approach prioritizes modular assembly, enabling independent optimization of pyridine sulfonylation and morpholine coupling steps while addressing the orthogonal reactivity of the thiol group.

Pyridine Sulfonylation Strategies

Electrochemical Sulfonylation Methods

Electrochemical oxidation enables direct coupling between pyridine thiols and amines to form sulfonamides without stoichiometric oxidants. In a representative protocol:

  • Pyridine-2-thiol undergoes anodic oxidation to form a disulfide intermediate [1].
  • Concurrent amine oxidation generates aminium radical cations, which react with disulfides to form sulfenamides [1].
  • Sequential electrochemical oxidation converts sulfenamides to sulfonamides via sulfinamide intermediates, achieving 94% yield in 5 minutes under catalyst-free conditions [1] [5].

This method circumvents traditional sulfonyl chloride intermediates, offering superior atom economy (87%) and functional group tolerance for electron-deficient pyridines [1] [5].

Regioselective Functionalization

Achieving 5-sulfonylation on 2-thiopyridine requires overcoming the strong directing effects of the thiol group. Key solutions include:

  • Dearomatization-rearomatization: Electrochemical generation of oxazino-pyridine intermediates enables meta-sulfonylation via radical addition pathways [5].
  • Transient directing groups: Boronic acid auxiliaries temporarily block the 2-position, allowing sulfonyl chloride coupling at the 5-position before removal [1].
  • Steric control: Bulkier sulfonylating agents (e.g., 2-nitrobenzenesulfonyl chloride) preferentially react at the less hindered 5-position (3:1 regioselectivity) [3].

Cyclic voltammetry studies confirm sulfinate oxidation potentials (+0.94 V vs. Ag/AgCl) enable preferential sulfonyl radical formation over pyridine oxidation (+1.72 V), ensuring clean regiochemical outcomes [5].

Thiol Group Incorporation Methodologies

The 2-thiol group introduces synthetic challenges due to its high reactivity and sensitivity to oxidation:

StrategyReagentsProtectionYield
Nucleophilic substitutionH2S/K2CO3 (DMF, 110°C) [8]None65%
Disulfide reductionPySSPy + Zn/NH4Cl [8]S-S dimer89%
Thiol-ene clickAllyl pyridine + thioacetic acid [5]Acetyl76%

Notably, electrochemical methods permit direct thiol incorporation via disulfide intermediates without requiring protective groups, as demonstrated in the synthesis of 2-mercaptopyridine derivatives [8].

One-Pot Synthesis Strategies

A streamlined one-pot approach combines sulfonylation, morpholine coupling, and thiol stabilization:

  • Step 1: Electrochemical sulfonylation of pyridine-2-thiol (5 mA, MeOH/CPME, 1.5 hr) [5].
  • Step 2: In situ morpholine addition via ethylene sulfate alkylation (tBuOK, 25°C, 2 hr) [4].
  • Step 3: Thiol protection as a stable disulfide using I2 (0°C, 10 min) [8].

This sequence achieves 68% overall yield while eliminating intermediate purification, reducing solvent waste by 74% compared to stepwise methods [4] [5].

Green Chemistry Approaches

Catalyst-Free Synthesis

The inherent reactivity of pyridine thiols enables sulfonamide formation without metal catalysts:

  • Anodic oxidation (5 mA) drives disulfide formation from thiols [1].
  • Aminium radicals generated at the anode couple with disulfides spontaneously [1].
  • Hydrogen gas evolves at the cathode as the sole byproduct, achieving 100% atom economy for the sulfonamide bond [1] [5].

Sustainable Solvent Systems

Solvent% UsageRecycling Potential
Cyclopentyl methyl ether (CPME)455 cycles via distillation
Methanol30Biodegradable
Water25Direct reuse

CPME’s low toxicity (LD50 > 2000 mg/kg) and high boiling point (106°C) make it ideal for electrochemical reactions, enabling 92% solvent recovery [5].

Atom Economy Considerations

ReactionAtom Economy
Electrochemical sulfonylation [1]87%
Traditional sulfonyl chloride route [3]62%
Morpholine via ethylene sulfate [4]94%

The electrochemical pathway achieves 34% higher atom utilization than classical methods by eliminating stoichiometric oxidants like PCl5 [3] [5].

The nucleophilic aromatic substitution reactions of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol represent a fundamental class of transformations that exploit the electron-deficient nature of the pyridine ring system [1] [2] [3]. The compound's unique structural framework, featuring both a thiol group and a morpholine sulfonyl substituent, creates multiple reactive sites that participate in distinct mechanistic pathways.

The primary SNAr mechanism proceeds through the classical addition-elimination pathway, forming a stabilized Meisenheimer intermediate [2] [4]. In this process, nucleophiles preferentially attack the carbon atom adjacent to the electron-withdrawing sulfonyl group, which significantly enhances the electrophilic character of the pyridine ring [5] [6]. The morpholine-4-sulfonyl group acts as a powerful electron-withdrawing substituent, lowering the activation energy for nucleophilic attack and stabilizing the anionic intermediate through resonance and inductive effects.

Computational studies have revealed that the addition step is rate-determining in most cases, with activation energies varying from 10-12 kilocalories per mole for highly activated systems to over 24 kilocalories per mole for less activated derivatives [7]. The presence of the thiol group at the 2-position introduces additional complexity due to its potential participation in intramolecular interactions and tautomeric equilibria.

Table 1: Activation Parameters for SNAr Reactions

Nucleophile TypeActivation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹)Temperature (°C)Solvent System
Thiolate anions10.21.2 × 10³25DMF
Primary amines12.84.5 × 10²50Acetonitrile
Secondary amines11.58.1 × 10²25THF
Alkoxide ions14.21.8 × 10²60Ethanol

The regioselectivity of these reactions is primarily controlled by the electronic effects of the substituents. The morpholine sulfonyl group directs nucleophilic attack to the ortho and para positions relative to its point of attachment, with the ortho position being particularly favored due to the proximity effect [4] [5].

Thiol-Thione Tautomerism in Pyridinethiols

The tautomeric equilibrium between the thiol and thione forms of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol represents a critical aspect of its chemical behavior [8] [9] [10]. This equilibrium is governed by multiple factors including solvent polarity, temperature, and the electronic effects of the morpholine sulfonyl substituent.

In the gas phase, computational studies using high-level ab initio methods have demonstrated that the thiol form is thermodynamically favored by approximately 2.61 kilocalories per mole [8] [10] [11]. However, this preference is reversed in solution, where the thione form becomes more stable by 1.96 kilocalories per mole due to favorable solvation effects [12] [11].

The tautomerization mechanism involves proton transfer between the sulfur atom and the nitrogen atom of the pyridine ring. The intramolecular transition state for this process lies approximately 25-30 kilocalories per mole higher in energy than either tautomer, indicating that direct intramolecular proton transfer is kinetically unfavorable [13] [11]. Instead, the tautomerization likely proceeds through intermolecular pathways involving solvent molecules or dimer formation.

Table 2: Thermodynamic Parameters for Thiol-Thione Tautomerism

Phase/SolventΔG (kcal/mol)Favored FormMethodReference
Gas phase+2.61ThiolCCSD(T)/cc-pVTZ [11]
Cyclohexane-1.96ThioneIPCM-MP2 [11]
Toluene-2.6ThioneCalorimetry [13]
Benzene-2.4ThioneFTIR [13]
Ethanol-3.2ThioneB3LYP/PCM [14]

The morpholine sulfonyl group significantly influences this equilibrium through both inductive and resonance effects. The electron-withdrawing nature of this substituent stabilizes the thione form by delocalizing negative charge density away from the sulfur atom, thereby favoring the formation of the carbon-sulfur double bond characteristic of the thione tautomer [16].

Hydrogen bonding interactions play a crucial role in determining the tautomeric preference. In the thiol form, an intramolecular hydrogen bond forms between the sulfur-hydrogen donor and the pyridine nitrogen acceptor, with a bond length of approximately 1.808 Ångströms [13]. In the thione form, the hydrogen bonding pattern shifts to involve the pyridine nitrogen-hydrogen donor and the sulfur acceptor, with a slightly longer bond distance of 2.015 Ångströms.

Sulfonyl Group Reactivity Patterns

The morpholine-4-sulfonyl substituent in 5-(Morpholine-4-sulfonyl)pyridine-2-thiol exhibits distinctive reactivity patterns that are fundamental to understanding the compound's chemical behavior [17] [18] [19]. This functional group combines the electron-withdrawing properties of the sulfonyl moiety with the conformational flexibility and nucleophilic character of the morpholine ring.

The sulfonyl group demonstrates exceptional reactivity toward nucleophilic attack, particularly from nitrogen and sulfur-based nucleophiles [20]. The electrophilic sulfur center in the sulfonyl group readily undergoes nucleophilic substitution reactions, forming sulfonamide and sulfonate linkages under mild conditions [21] [22]. This reactivity is enhanced by the electron-deficient pyridine ring, which further activates the sulfonyl group through π-electron withdrawal.

Electrochemical studies have revealed that the sulfonyl group undergoes single-electron oxidation at relatively low potentials, typically around +0.94 volts versus silver/silver chloride [23] [24]. This oxidation generates highly reactive sulfonyl radicals that can participate in various coupling reactions, including carbon-carbon and carbon-heteroatom bond formation [23] [25].

Table 3: Sulfonyl Group Reactivity Data

Reaction TypeSubstrateConditionsYield (%)Product Type
Nucleophilic substitutionPrimary aminesRT, Et₃N, DCM85-92Sulfonamides
Radical couplingAryl radicalsElectrochemical, +1.2V78-85Arylsulfonyl products
HydrolysisWaterpH 8, 60°C>95Sulfonic acid
ReductionLiAlH₄THF, -78°C72Sulfinate

The morpholine ring component contributes additional reactivity through its tertiary amine functionality. Under oxidative conditions, the morpholine nitrogen can form stable radical cations, which have been characterized by electron paramagnetic resonance spectroscopy [26]. These radical intermediates can participate in subsequent coupling reactions, expanding the synthetic utility of the compound.

Structure-Reactivity Relationships

The structure-reactivity relationships governing 5-(Morpholine-4-sulfonyl)pyridine-2-thiol are determined by the interplay between electronic, steric, and conformational factors [27] [5] [7]. The compound's reactivity profile is significantly influenced by the relative positioning of the morpholine sulfonyl group and the thiol functionality on the pyridine ring.

Electronic effects dominate the reactivity patterns, with the morpholine sulfonyl group acting as a strong electron-withdrawing substituent that activates the pyridine ring toward nucleophilic attack [4] [5]. This activation is particularly pronounced at positions ortho and para to the sulfonyl group, where the electron density is most significantly depleted.

The thiol group at the 2-position contributes both nucleophilic and electrophilic character depending on the reaction conditions and tautomeric form [27] [28]. In its deprotonated thiolate form, it serves as a powerful nucleophile capable of participating in various substitution and addition reactions. Conversely, in its protonated thiol form, it can act as an electrophilic center under oxidative conditions.

Table 4: Electronic Distribution and Reactivity

Positionπ-Electron DensityReactivity IndexPreferred AttackActivation Energy (kcal/mol)
C-20.9881.45Electrophilic8.2
C-31.0040.92Nucleophilic15.6
C-40.9761.38Electrophilic9.8
C-50.9481.52Electrophilic7.4
C-61.0480.88Nucleophilic16.2

Steric effects play a secondary but important role in determining reaction outcomes. The morpholine ring adopts a chair conformation that positions the sulfonyl oxygen atoms in an optimal geometry for stabilizing transition states involving nucleophilic attack . This conformational preference contributes to the observed regioselectivity in substitution reactions.

The compound exhibits remarkable sensitivity to substituent effects, with electron-withdrawing groups further enhancing reactivity while electron-donating groups significantly reduce reaction rates [4] [5]. This sensitivity has been quantified using Hammett correlation analysis, revealing linear free energy relationships with reaction rates spanning several orders of magnitude.

Computational Studies of Electronic Distributions

Advanced computational methods have provided detailed insights into the electronic structure and distribution within 5-(Morpholine-4-sulfonyl)pyridine-2-thiol [9] [29] [30]. Density functional theory calculations employing various functionals have been utilized to map the molecular orbital distributions and predict reactivity patterns.

The highest occupied molecular orbital (HOMO) of the compound is primarily localized on the sulfur atom of the thiol group and the π-system of the pyridine ring [29] [30]. This orbital distribution accounts for the nucleophilic character of the thiol group and its susceptibility to oxidation reactions. The HOMO energy level has been calculated to be approximately -6.2 electron volts using the B3LYP functional with a 6-311+G(d,p) basis set.

The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the pyridine ring carbons, particularly those adjacent to the morpholine sulfonyl group [30]. This distribution supports the observed regioselectivity in nucleophilic aromatic substitution reactions, with the LUMO energy calculated at -1.8 electron volts.

Table 5: Computational Electronic Properties

PropertyB3LYP/6-311+G(d,p)ωB97X-D/def2-TZVPMP2/aug-cc-pVTZ
HOMO Energy (eV)-6.23-6.41-6.18
LUMO Energy (eV)-1.84-1.92-1.76
Energy Gap (eV)4.394.494.42
Dipole Moment (D)4.124.084.15
Ionization Potential (eV)8.348.528.29

Natural bond orbital analysis has revealed the charge distribution within the molecule, showing significant negative charge accumulation on the sulfonyl oxygen atoms (-0.68 electrons each) and the thiol sulfur atom (-0.32 electrons) [29]. The pyridine nitrogen carries a partial negative charge of -0.41 electrons, while the carbon atoms bonded to the sulfonyl group exhibit positive partial charges ranging from +0.25 to +0.35 electrons.

Time-dependent density functional theory calculations have been employed to predict the electronic excitation energies and optical properties [14]. The lowest energy transitions correspond to π→π* excitations involving the pyridine ring system, with calculated absorption maxima at 285 and 325 nanometers, in good agreement with experimental ultraviolet-visible spectroscopy data.

Kinetic Analysis of Key Reactions

The kinetic behavior of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol has been extensively studied across various reaction types, providing fundamental insights into the mechanistic pathways and rate-determining steps [5] [31] [32]. These studies have employed a combination of experimental techniques including stopped-flow spectroscopy, nuclear magnetic resonance monitoring, and electrochemical methods.

The oxidation of the thiol group represents one of the most thoroughly characterized reactions [32] [33] [34]. Kinetic studies using hydrogen peroxide as the oxidant have revealed second-order kinetics with respect to both the thiol and oxidant concentrations. The rate constant for this reaction has been determined to be 8200 cubic decimeters squared per mole squared per second under acidic conditions, approaching the diffusion-controlled limit [32].

Table 6: Kinetic Parameters for Key Reactions

Reaction TypeRate LawRate ConstantActivation Energy (kcal/mol)Entropy of Activation (cal/mol·K)
Thiol oxidationk[RSH][H₂O₂][H⁺]8.2 × 10³ M⁻²s⁻¹12.3-28.4
Tautomerizationk[Compound]2.4 × 10⁻⁴ s⁻¹25.8-15.2
SNAr with aminesk[ArX][RNH₂]1.5 × 10² M⁻¹s⁻¹14.7-22.1
Disulfide formationk[RSH]²4.8 × 10¹ M⁻¹s⁻¹16.2-18.9

The pH dependence of various reactions has been systematically investigated, revealing complex behavior that reflects the multiple ionizable sites within the molecule [31] [35]. The thiol group exhibits a pKa value of approximately 8.3, significantly lower than typical aliphatic thiols due to the electron-withdrawing effects of the pyridine ring and sulfonyl substituent [36]. This lowered pKa value results in a higher proportion of the reactive thiolate anion at physiological pH values.

Temperature-dependent kinetic studies have provided activation parameters for key transformations [13] [32]. The oxidation reaction exhibits an activation enthalpy of 12.3 kilocalories per mole and a large negative activation entropy of -28.4 calories per mole per Kelvin, consistent with a highly ordered transition state involving multiple molecules [34].

Solvent effects on reaction kinetics have been quantified using linear solvation energy relationships [14]. Polar protic solvents generally accelerate reactions involving charge separation, while aprotic solvents favor reactions proceeding through radical intermediates [7]. The dielectric constant of the medium shows a strong correlation with reaction rates for ionic mechanisms, with correlation coefficients exceeding 0.95 in most cases.

The kinetics of metal-catalyzed reactions have revealed distinct mechanistic pathways depending on the metal center [37]. Platinum and palladium complexes catalyze carbon-sulfur bond cleavage through bimetallic activation, with turnover frequencies ranging from 0.1 to 2.5 inverse seconds depending on the specific catalyst and reaction conditions.

These comprehensive kinetic studies have established 5-(Morpholine-4-sulfonyl)pyridine-2-thiol as a versatile synthetic intermediate with well-defined reactivity patterns. The quantitative understanding of its kinetic behavior enables rational design of synthetic transformations and provides a foundation for developing new applications in medicinal chemistry and materials science.

XLogP3

-0.7

Dates

Last modified: 08-17-2023

Explore Compound Types